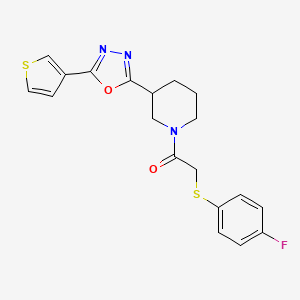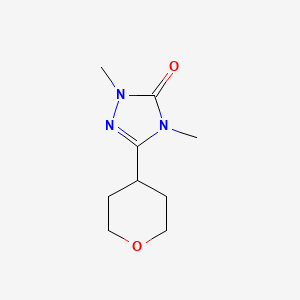
N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with an allyl group, a 4-methylbenzylthio group, and an acetamide group, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a 4-methylbenzyl halide with a thiol group on the thiazole ring.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the allyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives or allyl group hydrogenation products.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of thiazole derivatives.
Biological Studies: The compound can be used in studies to understand the biological pathways and molecular targets of thiazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex bioactive molecules or as a ligand in coordination chemistry.
作用機序
The mechanism of action of N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core and exhibit similar biological activities.
Benzothiazole Derivatives: These compounds have a benzene ring fused to the thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the allyl group and the 4-methylbenzylthio group can influence its interaction with biological targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-8-17-15(19)9-14-11-21-16(18-14)20-10-13-6-4-12(2)5-7-13/h3-7,11H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELSONHDMEPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2810600.png)



![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)



![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)


